Fradafiban
Descripción general
Descripción
Fradafiban is a small molecule that is currently under investigation . It is known as a glycoprotein IIb/IIIa receptor antagonist . This means it blocks the glycoprotein IIb/IIIa receptors, which play a crucial role in platelet aggregation. This aggregation can lead to embolism, a condition that can cause angina .
Molecular Structure Analysis
Fradafiban has the molecular formula C20H21N3O4 . Its average mass is 367.398 Da and its monoisotopic mass is 367.153198 Da .Physical And Chemical Properties Analysis
Fradafiban has the molecular formula C20H21N3O4 . Its average mass is 367.398 Da and its monoisotopic mass is 367.153198 Da . Further physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity Assessment
A review discusses various tests used to determine antioxidant activity, applicable in fields ranging from food engineering to medicine. It critically presents tests based on the transfer of a hydrogen atom, such as the ORAC and HORAC tests, and those based on the transfer of one electron like the CUPRAC and FRAP tests. These methods are crucial in analyzing antioxidants and determining the antioxidant capacity of complex samples, providing a background understanding that may be relevant for assessing compounds like Fradafiban (Munteanu & Apetrei, 2021).
Pharmacotherapy for Friedreich Ataxia
A review focuses on the treatment strategies for Friedreich ataxia (FRDA), a rare disease caused by the deficiency of the mitochondrial matrix protein frataxin. It discusses current and emerging therapies aimed at reversing the effects of frataxin deficiency, providing insights into the complex process of developing therapeutic strategies for rare, multisystem disorders. This might be indirectly useful for understanding the comprehensive approach required for developing drugs like Fradafiban (Clay et al., 2019).
Imaging in Neuropharmacological Drug Development
A study evaluating the use of imaging in the development of neuropharmacological drugs surveys New Drug Applications (NDAs) approved over a decade. It discusses the role of imaging, particularly positron emission tomography, in evaluating receptor occupancy or proving the concept of new drugs. This could be relevant for understanding the drug development process, including the assessment of drug actions at the molecular level (Uppoor et al., 2008).
Glycoprotein IIb/IIIa Receptor Antagonists in Cardiovascular Diseases
This review examines glycoprotein IIb/IIIa receptor antagonists, including abciximab, eptifibatide, and various synthetic nonpeptides. It details their effectiveness in reducing the risk of death, acute myocardial infarction, and urgent revascularization procedures, especially in patients undergoing percutaneous coronary interventions. Though not directly related to Fradafiban, understanding the therapeutic implications of receptor antagonists in cardiovascular diseases might provide a backdrop for comprehending the therapeutic potential of other similar compounds (Chong, 1998).
Mecanismo De Acción
Fradafiban’s mechanism of action involves the inhibition of the glycoprotein IIb/IIIa receptors. These receptors are located on the platelet surface and are the final pathway for platelet aggregation. By blocking these receptors, Fradafiban can prevent platelet aggregation, which may lead to embolism, a cause of angina .
Propiedades
IUPAC Name |
2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZACQMAVUIGPY-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163979 | |
Record name | Fradafiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fradafiban is a glycoprotein IIb/IIIa receptor antagonist. Activation of the platelet glycoprotein (GP IIb/IIIa) receptor on the platelet surface is the final pathway of platelet aggregation that may lead to embolism, which is one on the cause of angina. | |
Record name | Fradafiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fradafiban | |
CAS RN |
148396-36-5 | |
Record name | Fradafiban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148396-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fradafiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148396365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fradafiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fradafiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRADAFIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0H2B8YKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.